molecular formula C8H5F3N2 B1453883 7-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-91-0

7-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1453883
M. Wt: 186.13 g/mol
InChI Key: TUPNGOKBBWGSGZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine (7-TFMP) is a synthetic compound that has been used in a wide variety of scientific research applications. 7-TFMP is a heterocyclic compound, which is a type of organic compound with a ring structure composed of at least two different elements. 7-TFMP is an important research tool for scientists, as it has been used in many studies to investigate biochemical and physiological effects. 7-TFMP has also been used in laboratory experiments to study the mechanism of action of various compounds.

Scientific Research Applications

  • Antituberculosis Agents
    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating (MIC 90, MIC resulting in a 90% reduction in bacterial growth, range: 0.4–1.9 μM), MDR (MIC 90 range: 0.07–2.2 μM), and extensively drug-resistant (XDR, activity range: 0 …) .
  • Optoelectronic Devices

    • Field : Materials Science
    • Application : Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, including optoelectronic devices .
    • Method : The application of these compounds in optoelectronic devices is based on their unique chemical structure, versatility, and optical behaviours .
    • Results : In recent years many promising innovations have been reported in different technological applications .
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents against breast cancer cells .
    • Method : Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .
    • Results : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show different biological activities such as antibacterial .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : These compounds have shown significant antibacterial activity .

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 7-(Trifluoromethyl)imidazo[1,2-a]pyridine. Consult the Material Safety Data Sheet (MSDS) for detailed safety information, including handling, storage, and disposal guidelines .

properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPNGOKBBWGSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654003
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)imidazo[1,2-a]pyridine

CAS RN

944580-91-0
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
F Vuillermet, J Bourret, G Pelletier - The Journal of Organic …, 2020 - ACS Publications
The discovery and optimization of a reaction between 2-chloropyridines and 2H-azirines producing imidazo[1,2-a]pyridines is described. The treatment of 2H-azirines with triflic …
Number of citations: 25 pubs.acs.org
B Li, N Shen, Y Yang, X Zhang, X Fan - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
An unprecedented synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines via rhodium-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes …
Number of citations: 22 pubs.rsc.org
X Li, S Wang, J Zang, M Liu, G Jiang, F Ji - Organic & Biomolecular …, 2020 - pubs.rsc.org
The cyanation and formylation of imidazo[1,2-a]pyridines were developed under copper-mediated oxidative conditions using ammonium iodide and DMF as a nontoxic combined cyano-…
Number of citations: 17 pubs.rsc.org
J Gao, Z Liu, X Guo, L Wu, Z Chen, K Yang - Molecules, 2023 - mdpi.com
A facile and efficient method has been developed for the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines at room temperature via the HFIP-promoted Friedel–…
Number of citations: 0 www.mdpi.com
H Jiang, D Guo, Y Zhang, QP Shen, S Tang, J You… - …, 2020 - thieme-connect.com
By using pyridinium tribromide as the bromo source, an efficient and practical protocol for the synthesis of C3-brominated imidazo[1,2-a]pyridines through ultrasound-promoted and Na …
Number of citations: 15 www.thieme-connect.com
B Mu, J Li, D Zou, Y Wu, J Chang… - Chinese Journal of Organic …, 2018 - sioc-journal.cn
An efficient and practical protocol for palladium-catalyzed direct C—H bond arylation of imidazo [1, 2-a] pyridines with cheap aryl/heteroaryl chlorides has been developed. Various …
Number of citations: 2 sioc-journal.cn
T Cui, Y Zhan, C Dai, J Lin, P Liu… - The Journal of Organic …, 2021 - ACS Publications
Electrochemical oxidative regioselective C–H cyanation of imidazo[1,2-a]pyridines was developed using readily available TMSCN as the cyano source. The KH 2 PO 4 /K 2 HPO 4 …
Number of citations: 22 pubs.acs.org
YJ Guo, S Lu, LL Tian, EL Huang, XQ Hao… - The Journal of …, 2018 - ACS Publications
Novel iodine-induced sulfonylation and sulfenylation of imidazopyridines have been described using sodium sulfinates as the sulfur source. This strategy enables highly selective …
Number of citations: 116 pubs.acs.org
PP Sen, VJ Roy, S Raha Roy - The Journal of Organic Chemistry, 2022 - ACS Publications
An atom economic method demonstrates the involvement of noncovalent interaction via hydrogen or halogen bonding interaction in triggering paired electrolysis for the group transfer …
Number of citations: 6 pubs.acs.org
H Yang, N Huang, N Wang, H Shen, F Teng, X Liu… - ACS …, 2021 - ACS Publications
A novel metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-α]pyridines at their C3 position is disclosed, which has a wide substrate …
Number of citations: 9 pubs.acs.org

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